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molecular formula C10H10O5 B1363931 2-(Carboxymethyl)-5-methoxybenzoic acid CAS No. 52962-25-1

2-(Carboxymethyl)-5-methoxybenzoic acid

Cat. No. B1363931
M. Wt: 210.18 g/mol
InChI Key: TUJHFMJYEXSKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786115B2

Procedure details

To a suspension of 2-(carboxymethyl)-5-methoxybenzoic acid (5.22 g) (synthesised using the procedure in Tetrahedron 1975, 31, 2607-19) in acetone (50 ml) was added acetyl chloride (7.06 ml) and the reaction mixture was stirred at room temperature for 18 hours. The solvent was evaporated and azeotroped with toluene (×3). The resultant solid was triturated with diethyl ether to yield 7-methoxy-1H-isochromene-1,3(4H)-dione as a brown solid (4.36 g); NMR Spectrum: (DMSOd6) 3.84 (s, 3H), 4.20 (s, 2H), 7.36 (m, 2H), 7.50 (s, 1H).
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
7.06 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8])(O)=[O:2].C(Cl)(=O)C>CC(C)=O>[CH3:15][O:14][C:11]1[CH:10]=[C:6]2[C:5]([CH2:4][C:1](=[O:2])[O:8][C:7]2=[O:9])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
5.22 g
Type
reactant
Smiles
C(=O)(O)CC1=C(C(=O)O)C=C(C=C1)OC
Step Two
Name
Quantity
7.06 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
synthesised
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene (×3)
CUSTOM
Type
CUSTOM
Details
The resultant solid was triturated with diethyl ether

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC1=CC=C2CC(OC(C2=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.36 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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